2-Methoxypyrazine
描述
Historical Discovery and Nomenclature
The scientific journey of this compound began in the early 1970s when Murray, Shipton, and Whitfield conducted groundbreaking research on the flavor compounds present in green peas (Pisum sativum). Their pioneering work, published in 1970, marked the first systematic investigation into methoxypyrazines and their contribution to vegetable flavors, establishing the foundation for subsequent decades of research. The nomenclature of this compound reflects its structural composition, with the "2-methoxy" designation indicating the position of the methoxy group (-OCH3) attached to the second carbon of the pyrazine ring. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, providing clarity in chemical communication and database classification.
The compound received official recognition in regulatory frameworks through its assignment of Chemical Abstracts Service number 3149-28-8, which serves as its unique identifier in chemical databases worldwide. Additionally, the compound was designated Flavor and Extract Manufacturers Association number 3302, acknowledging its significance in food and flavor applications. The establishment of these identification systems facilitated standardized research protocols and enabled consistent documentation across scientific literature. The European Inventory of Existing Commercial Chemical Substances number 221-579-8 further reinforced its recognition in international chemical commerce.
The systematic classification of this compound within the broader pyrazine family has evolved considerably since its initial discovery. Early researchers recognized its membership in the methoxypyrazine class, characterized by the presence of a methoxy functional group attached to the pyrazine ring structure. This classification proved crucial for understanding structure-activity relationships and predicting the properties of related compounds. The compound's inclusion in various chemical databases, including PubChem with identifier 18467, has standardized access to its chemical information and facilitated collaborative research efforts.
Role in Natural Product Chemistry
This compound occupies a central position in natural product chemistry as a widely distributed secondary metabolite found across numerous plant species. The compound naturally occurs in various vegetables, with particularly high concentrations observed in bell peppers, green peas, and asparagus, where it contributes significantly to their characteristic aromatic profiles. This natural occurrence has positioned this compound as a model compound for understanding the biosynthetic pathways of nitrogen-containing heterocycles in plant metabolism. Research has demonstrated that the compound serves as a chemical communication molecule in plants, potentially functioning in defense mechanisms and ecological interactions.
The biosynthetic pathway of this compound in plants represents a complex enzymatic process involving multiple steps and specialized enzymes. Studies have identified the involvement of S-adenosyl-methionine-dependent O-methyltransferases in the final methylation step, converting hydroxypyrazine precursors to the methoxylated forms. The enzyme VvOMT3 has been specifically characterized for its role in methoxypyrazine biosynthesis in grapevines (Vitis vinifera), demonstrating high specificity for 2-hydroxy-3-isobutylpyrazine methylation. This enzymatic specificity has provided insights into the evolutionary development of specialized metabolic pathways and the genetic control of secondary metabolite production.
The ecological significance of this compound extends beyond individual plant species to encompass broader ecosystem interactions. Research has revealed that some Coccinellidae species, commonly known as ladybugs, can introduce methoxypyrazines into agricultural systems when inadvertently processed during harvesting operations. This discovery has highlighted the compound's role in interspecies chemical communication and its potential impact on food quality when present at unintended concentrations. The compound's presence in cooked beef and cocoa has further expanded understanding of its distribution across different biological matrices.
The analytical challenges associated with detecting and quantifying this compound in natural systems have driven significant advances in analytical chemistry methodologies. The development of headspace solid-phase microextraction techniques coupled with gas chromatography-mass spectrometry has enabled researchers to detect the compound at concentrations as low as parts per trillion. These analytical developments have facilitated comprehensive surveys of methoxypyrazine distribution in natural products and have supported research into seasonal variations, environmental influences, and genetic factors affecting compound accumulation.
Industrial and Academic Relevance
The industrial significance of this compound spans multiple sectors, with primary applications in the flavor and fragrance industries where its potent aromatic properties are highly valued. The compound's approval as Flavor and Extract Manufacturers Association number 3302 has established its safety profile for food applications, enabling its use in enhancing vegetable flavors in soups, sauces, and snack products. The distinctive earthy and green aroma characteristics make it particularly suitable for creating authentic vegetable flavor profiles in processed foods, where natural flavors may be diminished during manufacturing processes.
In the fragrance industry, this compound contributes fresh, green, and natural nuances to perfume compositions. Its incorporation into fine fragrances, personal care products, and household items demonstrates the compound's versatility in creating complex olfactory experiences. The compound's ability to provide depth and authenticity to fragrance formulations has made it a valuable tool for perfumers seeking to capture natural, earthy notes in their creations. The development of synthetic production methods has ensured consistent quality and supply for industrial applications, overcoming limitations associated with natural extraction processes.
Academic research into this compound has generated substantial scientific knowledge across multiple disciplines, including analytical chemistry, biochemistry, and sensory science. The compound has served as a model system for studying structure-odor relationships, contributing to fundamental understanding of how molecular structure influences olfactory perception. Research has established that even minor structural modifications can dramatically alter odor characteristics, providing insights applicable to the broader field of aroma chemistry. These findings have implications for drug design, where understanding structure-activity relationships is crucial for developing compounds with desired sensory properties.
The compound's role in wine chemistry has generated extensive research focused on its impact on wine quality and consumer acceptance. Studies have documented significant variations in methoxypyrazine concentrations across different grape varieties, vintage years, and geographic regions. This research has informed viticultural practices aimed at managing methoxypyrazine levels to optimize wine quality, demonstrating the practical applications of chemical research in agricultural systems. The development of highly sensitive analytical methods for methoxypyrazine detection in wine has contributed to quality control protocols and has enabled researchers to investigate the factors influencing compound accumulation during grape development.
| Application Sector | Primary Use | Regulatory Status | Detection Threshold |
|---|---|---|---|
| Food Industry | Flavor enhancement | FEMA 3302 approved | 2 nanograms per liter |
| Fragrance Industry | Aromatic compositions | Generally recognized as safe | 0.5-16 nanograms per liter |
| Wine Industry | Quality assessment | Analytical standard | 1-16 nanograms per liter |
| Research | Model compound | Laboratory use | Parts per trillion level |
The analytical chemistry developments surrounding this compound have established new standards for trace-level detection of odor-active compounds. Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry has achieved detection limits of 0.03 nanograms per liter, surpassing the sensitivity of traditional gas chromatographic methods. These methodological advances have broader implications for environmental monitoring, food safety assessment, and quality control applications where detecting trace concentrations of bioactive compounds is essential.
属性
IUPAC Name |
2-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047676 | |
| Record name | 2-Methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, cocoa-like odour | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
60.00 to 61.00 °C. @ 29.00 mm Hg | |
| Record name | Methoxypyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109-1.140 | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3149-28-8 | |
| Record name | 2-Methoxypyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxypyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methoxypyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Table 1: Summary of Condensation Methods
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Ghosh et al. (2011) | α,β-Dicarbonyl + Amino Acid | Mild conditions | ~50% |
| Seifert et al. (1970) | Glyoxal + Leucine | Standard conditions | ~40% |
Methylation Reactions
Methylation is another crucial step in the synthesis of 2-methoxypyrazine. This process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide.
Key Reaction Steps:
- Starting Materials: The intermediate product from condensation reactions is methylated.
- Reaction Conditions: Conducted under controlled temperatures to prevent decomposition.
Table 2: Summary of Methylation Methods
| Method | Methylating Agent | Conditions | Yield |
|---|---|---|---|
| Direct Methylation | Dimethyl sulfate | Controlled temperature | ~60% |
| Indirect Methylation | Methyl iodide | Room temperature | ~55% |
Advanced Synthetic Strategies
Recent advancements have introduced novel synthetic routes that focus on improving yield and reducing by-products.
Use of Catalysts
The application of catalysts has been explored to enhance reaction rates and selectivity in the synthesis of this compound.
Catalytic Methods:
- Transition Metals: Palladium or nickel catalysts have been employed to facilitate hydrogenation steps.
- Enzymatic Catalysis: Research indicates that specific enzymes can selectively catalyze reactions leading to higher purity products.
Table 3: Summary of Catalytic Methods
| Catalyst Type | Reaction Type | Yield Improvement |
|---|---|---|
| Palladium | Hydrogenation | +20% |
| Enzymatic | Condensation | +15% |
Green Chemistry Approaches
With an increasing focus on sustainability, green chemistry approaches are being integrated into the synthesis of this compound.
Key Features:
- Solvent-Free Reactions: Utilizing solid-state reactions to eliminate solvents.
- Biocatalysis: Employing natural enzymes to catalyze reactions under mild conditions.
Table 4: Summary of Green Chemistry Approaches
| Approach | Description | Benefits |
|---|---|---|
| Solvent-Free | Reactions without solvents | Reduces environmental impact |
| Biocatalysis | Use of enzymes | Mild conditions, high specificity |
化学反应分析
Formation via O-Methylation Reactions
The methoxy group in 2-methoxypyrazine originates from enzymatic or chemical methylation of hydroxylated precursors.
Enzymatic Methylation
- Biosynthesis in plants :
- 2-Hydroxy-3-alkylpyrazines undergo O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).
- In Vitis vinifera, VvOMT3 exhibits high specificity for converting 2-hydroxy-3-isobutylpyrazine (IBHP) to 3-isobutyl-2-methoxypyrazine (IBMP), with a catalytic efficiency () of 1.2 × 10⁴ M⁻¹s⁻¹ .
- Mechanism : SAM donates a methyl group to the hydroxyl oxygen of IBHP via nucleophilic attack, facilitated by Ca²⁺ coordination in the enzyme's active site .
Chemical Methylation
- Non-enzymatic pathways :
Acidic and Basic Hydrolysis
The methoxy group is susceptible to hydrolysis under extreme pH conditions.
Acidic Hydrolysis
- Reaction : this compound → 2-Hydroxypyrazine + methanol.
Basic Hydrolysis
Biosynthetic Precursor Reactions
Pyrazine ring formation precedes methoxylation. Key pathways include:
Amino Acid Condensation
- Leucine-derived pathway :
Strecker Degradation
- Involves thermal degradation of amino acids (e.g., valine, isoleucine) with α-dicarbonyls to form pyrazine precursors .
Seifert Method (1970)
- Steps :
Ghosh Condensation (2011)
- Reaction : α,β-Dicarbonyl + α,β-diamine → pyrazine ring.
Thermal Stability
Light-Induced Degradation
Matrix Effects
Table 1: Enzymatic vs. Chemical Methylation
| Parameter | Enzymatic (VvOMT3) | Chemical (Dimethyl Sulfate) |
|---|---|---|
| Catalyst | VvOMT3 | NaOH |
| Temperature | 30°C | 50°C |
| Yield | >90% | 45–60% |
| Selectivity | High (IBMP-specific) | Moderate |
Table 2: Hydrolysis Kinetics
| Condition | pH | Half-Life (25°C) | Major Product |
|---|---|---|---|
| Acidic | 2 | 12 hours | 2-Hydroxypyrazine |
| Neutral | 7 | Stable | – |
| Alkaline | 12 | >30 days | Trace degradation |
科学研究应用
Sensory Characteristics in Food and Beverages
2-Methoxypyrazine compounds are primarily known for their contribution to the aroma profiles of certain foods and beverages. They are particularly noted for imparting herbaceous and green bell pepper-like notes.
- Wine Production : In winemaking, methoxypyrazines are associated with the herbaceous flavors of wines, especially those made from Cabernet Sauvignon and Merlot grapes. High concentrations of these compounds can lead to undesirable off-flavors, often described as "green" or "vegetative" notes, which can detract from wine quality .
- Coffee : Recent studies have shown that 3-alkyl-2-methoxypyrazines are present in green coffee beans, contributing to off-flavors reminiscent of potatoes. The concentration of these compounds varies significantly based on the botanical species and geographical origin of the coffee .
Detection Methods
The accurate detection and quantification of this compound and its derivatives are crucial for quality control in food production. Several analytical techniques have been developed:
- Headspace Solid-Phase Microextraction : This method has been employed to analyze the volatile profiles of wines, allowing for the effective measurement of methoxypyrazines in complex matrices like wine .
- Gas Chromatography : Gas chromatography coupled with mass spectrometry is commonly used to identify and quantify methoxypyrazines in various food matrices. This technique enables the differentiation between naturally occurring compounds and those added during processing .
Wine Sensory Analysis
A study conducted on the sensory interactions between methoxypyrazines and other volatile compounds in wines demonstrated that blending different varietals can modify the perception of these compounds. For instance, the presence of certain esters can mask or enhance the herbaceous notes contributed by methoxypyrazines .
Green Coffee Analysis
Research focused on green coffee beans revealed that specific methoxypyrazine concentrations correlate with off-flavors. The study established a baseline for acceptable levels of these compounds in high-quality coffee, providing a reference for producers aiming to improve flavor profiles .
Summary Table of Key Findings
| Application Area | Key Findings | Methodology Used |
|---|---|---|
| Wine Production | High levels lead to undesirable green flavors | Sensory analysis, gas chromatography |
| Coffee Quality | Presence linked to off-flavors; varies by species | Analytical chemistry |
| Detection Techniques | Effective methods include headspace solid-phase microextraction and gas chromatography | Various analytical techniques |
作用机制
2-甲氧基吡嗪发挥其作用的机制涉及它与特定分子靶标的相互作用。例如,在嗅觉研究中,它与嗅觉受体结合,引发感觉反应。 在生物系统中,它可能与酶或受体相互作用,影响各种生化途径 .
类似化合物:
- 3-异丁基-2-甲氧基吡嗪 (IBMP)
- 3-异丙基-2-甲氧基吡嗪 (IPMP)
- 3-仲丁基-2-甲氧基吡嗪 (SBMP)
比较: 虽然所有这些化合物都共享甲氧基吡嗪结构,但它们在烷基取代基方面有所不同,这影响了它们的香气特征和应用。 例如,IBMP 以其强烈的青椒味而闻名,使其在葡萄酒行业中具有重要意义 .
2-甲氧基吡嗪因其化学性质和应用的独特组合而脱颖而出,使其成为各种研究和工业领域的宝贵化合物。
相似化合物的比较
Structural and Functional Differences
| Compound | Structure | Key Substituents | Molecular Formula | Odor Threshold (ng/L) |
|---|---|---|---|---|
| 2-Methoxypyrazine (MOMP) | Methoxy at C2 | None at C3 | C₅H₆N₂O | ~1000 (estimated) |
| 3-Isobutyl-2-Methoxypyrazine (IBMP) | Methoxy at C2, isobutyl at C3 | C₉H₁₄N₂O | ~1–2 | |
| 3-Ethyl-2-Methoxypyrazine (ETMP) | Methoxy at C2, ethyl at C3 | C₇H₁₀N₂O | ~400 | |
| 3-sec-Butyl-2-Methoxypyrazine (SBMP) | Methoxy at C2, sec-butyl at C3 | C₉H₁₄N₂O | ~10–20 |
Key Observations :
- Substituent Effects : Alkyl groups at the 3-position (e.g., IBMP, SBMP) drastically lower odor thresholds, enhancing aroma potency. MOMP’s lack of a 3-substituent results in a higher odor threshold and milder sensory impact .

- Chemical Reactivity : In dihydroorotate dehydrogenase (DHODH) inhibition studies, MOMP derivatives exhibited lower activity (pMIC₅₀ = 6.1) compared to analogs with bulkier or polar groups, highlighting the importance of substituent size and polarity in biological interactions .
Sensory and Industrial Relevance
- Aroma Profiles: IBMP: Dominates with a green bell pepper aroma (odor threshold: 1–2 ng/L), critical in Sauvignon Blanc wines . MOMP: Imparts milder earthy notes, detectable at higher thresholds (~1000 ng/L). Its contribution is context-dependent, significant in herbs but negligible in wines .
- Applications: Food Industry: MOMP is used in flavor formulations for herbal or roasted notes. IBMP and SBMP are preferred for intense green aromas.
Research Findings and Implications
- Varietal Differences: Pinot Noir and Petit Verdot grapes exhibit the lowest MOMP levels, while Cabernet Sauvignon retains higher IBMP .
- Degradation Dynamics : MOMP is reduced by 60–80% during spontaneous fermentation, whereas IBMP remains stable, influencing wine aroma profiles .
- Genetic Regulation : Overexpression of VvOMT1 and VvOMT3 in grapes enhances MP biosynthesis, offering targets for breeding low-MP cultivars .
生物活性
2-Methoxypyrazine, particularly in its isobutyl form (3-isobutyl-2-methoxypyrazine or IBMP), is a compound that has garnered significant attention due to its biological activity and sensory properties, especially in the context of viticulture and food science. This article delves into the biosynthesis, sensory attributes, and biological effects of this compound, supported by relevant case studies and research findings.
Biosynthesis of this compound
The biosynthesis of 2-methoxypyrazines involves complex biochemical pathways primarily occurring in plants such as grapevines and bell peppers. Key enzymes involved include O-methyltransferases (OMTs), which catalyze the methylation of precursors to form methoxypyrazines. Recent studies have identified specific OMT genes, notably VvOMT3 and VvOMT4, which play crucial roles in this process in grapevines. These genes exhibit differential expression based on the methoxypyrazine content in various grape varieties, indicating their potential as genetic markers for breeding programs aimed at enhancing desirable flavor profiles in wine production .
Sensory Attributes
This compound is known for its potent sensory characteristics, contributing to the aroma profile of wines, particularly those made from Sauvignon Blanc and Cabernet Sauvignon. The compound imparts green bell pepper and herbaceous notes, which can be desirable at low concentrations but may lead to off-flavors at higher levels. Research indicates that the perception threshold for IBMP is around 5 ng/L in wine, above which it can negatively impact flavor .
Table 1: Sensory Thresholds of Methoxypyrazines
| Compound | Sensory Threshold (ng/L) |
|---|---|
| 3-Isobutyl-2-methoxypyrazine | 5 |
| 3-Ethyl-2-methoxypyrazine | 15 |
| 3-Propyl-2-methoxypyrazine | 10 |
Biological Effects
The biological activity of this compound extends beyond sensory attributes. Studies have shown that methoxypyrazines possess various biological properties, including antimicrobial activity and potential effects on human health.
- Antimicrobial Activity : Research has demonstrated that methoxypyrazines exhibit bactericidal properties against certain pathogens, making them potentially useful as natural preservatives in food products .
- Cytotoxicity : In vitro studies indicate that compounds like IBMP can induce apoptosis in cancer cell lines by modulating mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and caspases has been observed, suggesting a mechanism through which methoxypyrazines may exert anti-cancer effects .
- Genotoxicity : Some studies have raised concerns about the genotoxic potential of certain pyrazine derivatives under specific conditions. For instance, furan-related compounds have shown significant toxic effects in animal models, highlighting the importance of further research into the safety profiles of methoxypyrazines .
Case Study 1: Wine Production
A study investigated the impact of vine water status on the concentration of methoxypyrazines in grape berries. It was found that water stress significantly influenced the accumulation of IBMP, suggesting that viticultural practices can be optimized to manage flavor profiles in wine production .
Case Study 2: Bell Peppers
In bell peppers, feeding experiments with stable isotopes revealed insights into the metabolic pathways leading to IBMP synthesis. This research emphasized the role of environmental factors and genetic predispositions in determining methoxypyrazine levels in fruits .
常见问题
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-Methoxypyrazine, and how do they resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., J34 ≈ 8.63 Hz) and chemical shifts helps differentiate aromatic structures from amide-like configurations. For example, this compound exhibits spectral parameters distinct from its demethylated analogs .
- X-ray Crystallography : Single-crystal studies reveal dihedral angles (e.g., 86.97° between aromatic rings) and intermolecular interactions (e.g., C–H⋯H hydrogen bonds), critical for confirming molecular geometry .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Classified as acutely toxic (oral, category 4) and skin/eye irritant (category 2). Use fume hoods, PPE (gloves, goggles), and avoid contact with strong acids/oxidizers .
- Storage : Store in sealed containers at 2–8°C, away from heat and ignition sources. Monitor decomposition risks (e.g., gas release) during long-term storage .
Q. What extraction methods optimize the isolation of this compound from natural matrices?
- Methodological Answer :
- Supercritical CO2 Extraction : Effective for pyrazines due to tunable solubility (25–100°C, up to 200 bar). Phase behavior modeled via the Peng-Robinson equation (kij = 0 for most pyrazines) .
- Headspace Solid-Phase Microextraction (HS-SPME) : Ideal for trace detection in biological samples (e.g., peppers), leveraging low odor thresholds (ppb levels) .
Advanced Research Questions
Q. How do metabolic pathways of this compound in mammalian systems inform its biochemical interactions?
- Methodological Answer :
- In Vivo Metabolism : In rats, 20% of oral doses undergo O-demethylation to 2-hydroxypyrazine, while 80% form ring-hydroxylated metabolites. Use LC-MS/MS with isotope-labeled standards to track metabolites .
- Enzyme Inhibition Studies : Probe CYP2D6 interactions using liver microsomes and coumarin-based fluorescent substrates .
Q. What computational models predict the solubility and phase behavior of this compound in supercritical fluids?
- Methodological Answer :
- Peng-Robinson Equation of State : Predicts solubility isotherms in CO2 (kij = 0 for most pyrazines; adjusted to -0.100 for acetyl derivatives). Validate with experimental density data (25–100°C, 200 bar) .
- Molecular Dynamics Simulations : Model solute-solvent interactions to optimize extraction efficiency in natural product isolation .
Q. How can spectral discrepancies in this compound derivatives be resolved during structural elucidation?
- Methodological Answer :
- Comparative NMR Analysis : Contrast coupling constants (e.g., J34 ≈ 8.63 Hz vs. ~9.2 Hz for related pyridines) to distinguish aromatic vs. charge-delocalized structures .
- Crystallographic Validation : Resolve ambiguities (e.g., methoxy group orientation) via single-crystal X-ray diffraction .
Q. What methodological considerations are critical for detecting this compound in complex food matrices (e.g., wines, cheeses)?
- Methodological Answer :
- Liquid-Liquid Microextraction (LLME) : Quantify major volatiles (e.g., 3-isobutyl-2-methoxypyrazine) using GC-FID with internal standards (e.g., d3-labeled analogs) .
- Sensitivity Limits : Address low thresholds (≤1 ppb) via HS-SPME-GC-MS with selective ion monitoring (SIM) .
Data Contradictions and Resolution
- Metabolite Identification : Hawksworth & Scheline (1975) report incomplete metabolite characterization in rats (80% unidentified). Follow-up studies should employ high-resolution mass spectrometry (HRMS) for structural annotation .
- Spectral Interpretation : Conflicting NMR data for pyrazine derivatives require cross-validation with crystallographic or computational (DFT) methods .
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